Isonicotinic acid, 2-ethylhydrazide
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Overview
Description
Isonicotinic acid, 2-ethylhydrazide is a derivative of isonicotinic acid hydrazide, which is widely known for its use in the treatment of tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-ethylhydrazide typically involves the esterification of isonicotinic acid with an alcohol, followed by the condensation of the resulting ester with hydrazine hydrate . Another method involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones in organic solvents .
Industrial Production Methods: Industrial production methods often utilize a combination of solution-based synthesis, mechanosynthesis, and solid-state melt reactions to achieve high yields and purity . The mechanochemical approach is particularly effective for producing derivatives of isonicotinic acid hydrazide .
Chemical Reactions Analysis
Types of Reactions: Isonicotinic acid, 2-ethylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can produce a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and various organic solvents. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Major Products Formed: The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .
Scientific Research Applications
Isonicotinic acid, 2-ethylhydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isonicotinic acid, 2-ethylhydrazide involves its conversion into active metabolites by bacterial catalase. These metabolites inhibit the synthesis of mycolic acid, an essential component of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Isoniazid: A well-known anti-tubercular drug with a similar mechanism of action.
Nicotinic Acid Hydrazide: An isomer of isonicotinic acid hydrazide with multiple biological applications.
Ethionamide: Another anti-tubercular drug that shares structural similarities with isonicotinic acid hydrazide.
Uniqueness: Isonicotinic acid, 2-ethylhydrazide stands out due to its enhanced antimicrobial activity and potential for treating multidrug-resistant tuberculosis . Its unique structure allows for the formation of a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
2365-20-0 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-ethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h3-6,10H,2H2,1H3,(H,11,12) |
InChI Key |
QUTHVQGMPKXJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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